molecular formula C10H8BrNO B12346803 6-bromo-3-methyl-8aH-isoquinolin-1-one

6-bromo-3-methyl-8aH-isoquinolin-1-one

Cat. No.: B12346803
M. Wt: 238.08 g/mol
InChI Key: LHJDSXZBSDJXMN-UHFFFAOYSA-N
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Description

6-Bromo-3-methyl-8aH-isoquinolin-1-one is a chemical compound with the molecular formula C10H8BrNO and a molecular weight of 238.08 g/mol . It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 3rd position on the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-methyl-8aH-isoquinolin-1-one typically involves the bromination of 3-methylisoquinolin-1-one. The reaction is carried out using bromine in the presence of a suitable solvent such as nitrobenzene . The reaction conditions include heating the mixture to facilitate the bromination process. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may involve multiple steps, including distillation, crystallization, and filtration, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methyl-8aH-isoquinolin-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced forms of the isoquinoline ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

6-Bromo-3-methyl-8aH-isoquinolin-1-one has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-bromo-3-methyl-8aH-isoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-3-methylisoquinolin-1-amine: This compound has a similar structure but with an amine group instead of a carbonyl group.

    3-Methyl-6-nitro-2H-isoquinolin-1-one: This compound has a nitro group instead of a bromine atom.

Uniqueness

6-Bromo-3-methyl-8aH-isoquinolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 6th position and the methyl group at the 3rd position makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

6-bromo-3-methyl-8aH-isoquinolin-1-one

InChI

InChI=1S/C10H8BrNO/c1-6-4-7-5-8(11)2-3-9(7)10(13)12-6/h2-5,9H,1H3

InChI Key

LHJDSXZBSDJXMN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)C2C=CC(=CC2=C1)Br

Origin of Product

United States

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